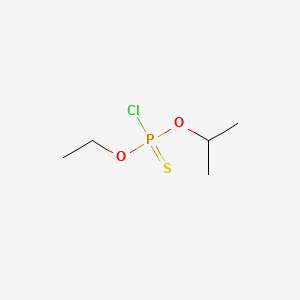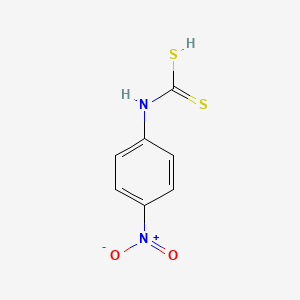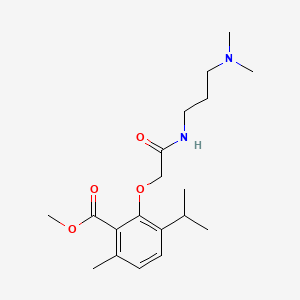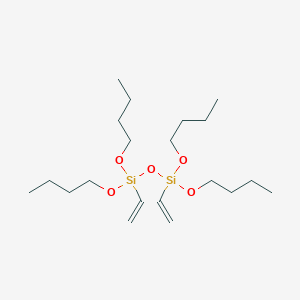
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is an organophosphorus compound with significant applications in various fields. This compound is known for its role as an intermediate in the synthesis of various organophosphorus pesticides and other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester can be synthesized through the reaction of phosphorus trichloride with alcohols in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Alcohols: Phosphorus trichloride reacts with ethanol and isopropanol to form the corresponding phosphorochloridothioic acid esters.
Base Catalysis: A base such as pyridine or triethylamine is used to catalyze the reaction and neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of phosphorus trichloride and alcohols.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using distillation or crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorothioic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphorothioic acid esters can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphorothioic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorochloridothioic acid, O,O-diethyl ester
- Phosphorochloridothioic acid, O,O-dimethyl ester
- Phosphorochloridothioic acid, O-ethyl O-methyl ester
Uniqueness
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Propriétés
Numéro CAS |
51162-51-7 |
|---|---|
Formule moléculaire |
C5H12ClO2PS |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
chloro-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClO2PS/c1-4-7-9(6,10)8-5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
YFCPDTHWTNVJIV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OC(C)C)Cl |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)



![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)




![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)



